4-Bromopyridine Hydrobromide

描述

Significance and Research Trajectory of 4-Bromopyridine (B75155) Hydrobromide in Contemporary Organic Chemistry

4-Bromopyridine hydrobromide, and its more commonly documented analogue 4-bromopyridine hydrochloride, serve as crucial intermediates in modern organic synthesis. fishersci.cathermofisher.com Their primary significance lies in their role as versatile building blocks for introducing the 4-pyridyl moiety into more complex molecular architectures. guidechem.com This is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.cathermofisher.com

The research trajectory of this compound is closely linked to advancements in cross-coupling reaction methodologies. The presence of the bromine atom on the pyridine (B92270) ring allows it to participate readily in a variety of transition-metal-catalyzed reactions. These include fundamental carbon-carbon bond-forming reactions such as the Suzuki-Miyaura, Stille, and Heck couplings. guidechem.com It also engages in carbon-nitrogen and carbon-oxygen bond-forming reactions. guidechem.com This reactivity makes it a key precursor for synthesizing a wide range of substituted pyridine derivatives, including complex heterocyclic compounds and pyridinylamides. guidechem.com

Furthermore, the pyridine nitrogen atom imparts unique coordinating properties, enabling 4-bromopyridine and its derivatives to act as ligands in the formation of supramolecular structures and coordination complexes. guidechem.comalfa-chemistry.com Research has shown its use in creating three-dimensional cyanido-bridged networks with metal ions, leading to materials with interesting magnetic and magneto-optical properties. alfa-chemistry.com The ability to generate the reactive 4-bromopyridine free base from its stable hydrobromide salt allows for simplified reaction procedures, including integrated, one-flow processes that combine desalting and subsequent reactions, enhancing efficiency and yield. thieme-connect.com

Historical Context and Evolution of Pyridine Chemistry Relevant to this compound

The story of pyridine chemistry begins in 1849, when Scottish chemist Thomas Anderson first isolated pyridine from coal tar. numberanalytics.comnumberanalytics.com For several decades, coal tar remained the primary source of pyridine and its simple homologues. nih.gov The first synthesis of a heteroaromatic compound, pyridine itself, was achieved in 1876. nih.gov Significant progress in constructing the pyridine ring came later, with Arthur Rudolf Hantzsch developing a method for synthesizing pyridine derivatives in 1881. acs.orgatamanchemicals.com This was followed by an improved synthesis from formaldehyde, acetaldehyde, and ammonia (B1221849) devised by the Russian chemist Aleksei Chichibabin in 1924, a method that is still in use today. acs.orgatamanchemicals.com

The development of synthetic methods in the 1950s provided a crucial alternative to coal tar extraction, enabling large-scale production to meet growing demand. nih.gov The evolution of pyridine chemistry then shifted towards the functionalization of the pre-formed pyridine ring. Initially, electrophilic aromatic substitutions like nitration and halogenation were explored, but these often required harsh conditions and offered poor regioselectivity. researchgate.net

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the field. This created a demand for reliable halopyridine building blocks like 4-bromopyridine. The hydrobromide and hydrochloride salts of 4-bromopyridine became valuable because they provided a stable, storable source of the reactive 4-bromopyridine free base. thieme-connect.com In recent decades, research has continued to evolve, focusing on direct C-H functionalization as a more atom-economical approach to modifying the pyridine scaffold. researchgate.netbeilstein-journals.orgsnnu.edu.cn This ongoing innovation provides new pathways to synthesize functionalized pyridines, but relies on the foundational understanding and availability of key intermediates like this compound that were established through earlier synthetic developments.

Structural and Bonding Perspectives of this compound and its Conjugate Base

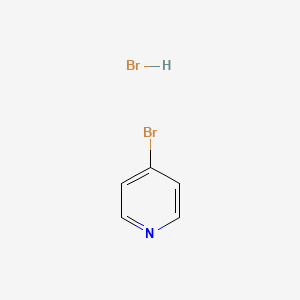

This compound is an ionic compound with the molecular formula C₅H₅Br₂N (also written as C₅H₄BrN·HBr). cymitquimica.comnih.gov Its structure consists of two distinct ions: a 4-bromopyridinium cation ([C₅H₅BrN]⁺) and a bromide anion (Br⁻).

4-Bromopyridinium Cation: The cation is formed by the protonation of the nitrogen atom of the 4-bromopyridine molecule. Key structural features include:

Aromatic Pyridinium (B92312) Ring: A six-membered ring composed of five carbon atoms and one nitrogen atom. numberanalytics.comnumberanalytics.com The ring is planar and aromatic, with a delocalized π-electron system. The nitrogen atom is sp² hybridized. numberanalytics.com

Protonated Nitrogen: The nitrogen atom bears a positive formal charge and is bonded to a hydrogen atom. This protonation significantly alters the electronic properties of the ring compared to the neutral pyridine.

Carbon-Bromine Bond: A bromine atom is covalently bonded to the carbon atom at the 4-position (para to the nitrogen).

Ionic Bonding and Crystal Structure: In the solid state, the 4-bromopyridinium cations and bromide anions are arranged in a crystal lattice. The primary interaction is the electrostatic attraction between the positively charged pyridinium ring and the negatively charged bromide anion. Studies on similar pyridinium salts reveal the presence of weaker, yet structurally significant, non-covalent interactions, such as C–H···Br⁻ hydrogen bonds between the acidic protons on the pyridinium ring and the bromide anion. nih.goviucr.org These interactions can influence the packing of the ions in the crystal and have been observed to cause significant shifts in the ¹H NMR signals of the pyridinium protons. nih.gov

Conjugate Base: 4-Bromopyridine The conjugate base of the 4-bromopyridinium cation is 4-bromopyridine (C₅H₄BrN). libretexts.org It is formed when the 4-bromopyridinium ion donates its acidic proton from the nitrogen atom. libretexts.org This conversion is typically achieved by reacting the hydrobromide salt with a base. guidechem.comchemicalbook.com

Structure: 4-Bromopyridine is a neutral molecule. nih.gov Like its protonated form, it features a planar, aromatic pyridine ring with a bromine atom at the 4-position. numberanalytics.comnih.gov The key difference is the lone pair of electrons on the sp² hybridized nitrogen atom, which makes the molecule a weak base. acs.org

Stability: The free base, 4-bromopyridine, is less stable than its hydrobromide salt. thieme-connect.com The salt form protects the reactive nitrogen atom and enhances the compound's shelf-life.

| Property | This compound | 4-Bromopyridine (Conjugate Base) |

|---|---|---|

| Molecular Formula | C₅H₅Br₂N | C₅H₄BrN |

| IUPAC Name | 4-bromopyridine;hydrobromide | 4-bromopyridine |

| Molecular Weight | 238.91 g/mol | 158.00 g/mol |

| Appearance | White to off-white crystalline solid | Colorless liquid or solid |

| Key Structural Feature | Ionic salt with [C₅H₅BrN]⁺ cation and Br⁻ anion | Neutral molecule with a lone pair on nitrogen |

Data sourced from PubChem and other chemical suppliers. cymitquimica.comnih.govnih.gov

Overview of Research Methodologies for Investigating this compound

The investigation of this compound and its chemical behavior involves a combination of research methodologies, spanning from literature review to advanced experimental and computational techniques. compilatio.netpaperpal.com

Documentary and Historical Research: This foundational method involves reviewing existing scientific literature, including journals, patents, and chemical databases, to understand the established synthesis routes, reactivity, and applications of the compound. compilatio.netpaperpal.com Historical research into the evolution of pyridine chemistry provides context for the compound's development and utility. compilatio.net

Experimental Research: This is the primary approach for studying chemical compounds and includes several key techniques: compilatio.net

Synthesis and Reaction Monitoring: Research involves developing and optimizing synthetic pathways. guidechem.comchemicalbook.com This includes the preparation of this compound itself and its use in subsequent reactions like cross-couplings. guidechem.com The progress of these reactions is typically monitored using techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Spectroscopic Characterization: A suite of spectroscopic methods is essential for structure elucidation and verification. nih.govspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups and bond types within the molecule, such as the C=C and C=N vibrations of the aromatic ring. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its identity. nih.gov

Crystallographic Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govrsc.org For an ionic salt like this compound, this technique can elucidate bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.goviucr.org

Physicochemical Property Measurement: Experimental determination of properties such as melting point, solubility, and stability provides crucial data for handling, purification, and application of the compound. fishersci.catcichemicals.com

Qualitative and Quantitative Analysis: These approaches are embedded within experimental research. Qualitative analysis confirms the identity of a substance (e.g., through spectroscopic matching), while quantitative analysis determines the amount or purity of a substance, for instance, through titration or chromatographic analysis. paperpal.comkth.se

| Methodology | Specific Technique | Purpose in Studying this compound |

|---|---|---|

| Experimental Research | NMR Spectroscopy (¹H, ¹³C) | Determine the precise chemical structure and connectivity of atoms. nih.gov |

| IR Spectroscopy | Identify functional groups and characterize bonding within the molecule. nih.gov | |

| Single-Crystal X-ray Diffraction | Establish the 3D molecular structure and solid-state packing. nih.gov | |

| Cross-Coupling Reactions | Investigate the reactivity and utility as a building block in synthesis. guidechem.com | |

| Documentary Research | Literature/Patent Review | Gather existing knowledge on synthesis, properties, and applications. paperpal.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

4-bromopyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN.BrH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSVBXDZZQOTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659860 | |

| Record name | 4-Bromopyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74129-11-6 | |

| Record name | 4-Bromopyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromopyridine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 4 Bromopyridine Hydrobromide and Its Derivatives

Direct Bromination and Halogenation Techniques for Pyridine (B92270) Ring Systems to Yield 4-Bromopyridine (B75155) Hydrobromide Precursors

The synthesis of 4-bromopyridine hydrobromide precursors via direct bromination of the pyridine ring is a challenging endeavor. This difficulty arises from the electron-deficient character of the pyridine nucleus, which deactivates it towards electrophilic substitution reactions like halogenation, especially when compared to benzene. Consequently, forcing reaction conditions are often necessary, which can result in low yields and the formation of multiple isomers.

Regioselective Bromination of Pyridine and Aminopyridines

Direct bromination of pyridine itself is generally an inefficient method for producing 4-bromopyridine. The reaction typically requires high temperatures and tends to yield a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine, with the 4-substituted product not being the major component. To achieve regioselectivity at the 4-position, the presence of activating groups on the pyridine ring is often essential.

Aminopyridines, such as 2-aminopyridine (B139424) and 3-aminopyridine (B143674), are valuable starting materials for regioselective bromination. The strongly activating amino group directs incoming electrophiles to the ortho and para positions. For example, the bromination of 2-aminopyridine can produce 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine. While this specific reaction does not directly yield a 4-bromopyridine precursor, it illustrates the powerful directing effect of the amino group.

A more effective strategy for achieving substitution at the 4-position involves the bromination of pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 4-position. Following the bromination step, the N-oxide can be deoxygenated to afford the desired 4-substituted pyridine.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired 4-bromopyridine precursor. Important parameters that can be adjusted include the brominating agent, solvent, temperature, and the use of a catalyst.

Several brominating agents can be utilized for the bromination of activated pyridine systems, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidizing agent. The choice of reagent depends on the specific substrate and the desired reactivity.

For the bromination of deactivated pyridine rings, oleum (B3057394) (fuming sulfuric acid) is often used as both a solvent and a catalyst. The highly acidic medium protonates the pyridine nitrogen, which further deactivates the ring but can also influence the regioselectivity of the reaction. In the gas phase, the reaction between pyridine and bromine at elevated temperatures (around 300 °C) can lead to a mixture of 3-bromopyridine and 4-bromopyridine, though this approach often suffers from low conversion rates.

More recent research has explored the development of milder and more selective bromination techniques. For instance, metal-catalyzed C-H activation has shown promise as a method for the direct and regioselective functionalization of pyridines.

Interactive Data Table: Parameters for Bromination of Pyridine Systems

| Parameter | Condition | Effect on Yield and Selectivity |

|---|---|---|

| Brominating Agent | Br₂, NBS, HBr/oxidant | Reactivity varies depending on the substrate; NBS is often a milder option. |

| Solvent | Oleum, Sulfuric Acid | Can influence both the reaction rate and the regioselectivity. |

| Temperature | High (e.g., 300 °C) | Often necessary for deactivated rings but may result in isomeric mixtures. |

| Catalyst | Metal catalysts | Can facilitate reactions under milder conditions and with improved regioselectivity. |

Diazotization and Sandmeyer-type Reactions for 4-Bromopyridine Formation

A more reliable and commonly employed method for the synthesis of 4-bromopyridine involves the diazotization of 4-aminopyridine (B3432731), followed by a Sandmeyer-type reaction. This two-step approach provides greater control over the regiochemistry compared to direct bromination methods.

Conversion of 4-Aminopyridine to 4-Bromopyridine Precursors

The initial step of this process is the conversion of the amino group of 4-aminopyridine into a diazonium salt. This is typically accomplished by treating 4-aminopyridine with a source of nitrous acid, which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄). The reaction is conducted at low temperatures, generally between 0 and 5 °C. The resulting 4-pyridinediazonium salt is highly reactive and is typically used immediately in the next step without being isolated.

In the subsequent step, the diazonium group is replaced by a bromine atom. In the classic Sandmeyer reaction, the solution of the diazonium salt is added to a solution of copper(I) bromide (CuBr) dissolved in HBr. The copper(I) catalyst promotes the decomposition of the diazonium salt and the introduction of the bromide nucleophile at the 4-position of the pyridine ring, yielding 4-bromopyridine. This product can then be easily converted to this compound by treatment with HBr.

Variations of this reaction, such as the Gattermann reaction, may employ copper powder in the presence of HBr, but the Sandmeyer reaction using copper(I) bromide generally affords higher yields.

Mechanistic Considerations of Diazotization Pathways

The mechanism of diazotization begins with the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite and a strong acid. The nitrous acid is then protonated, and following the loss of a water molecule, it forms the highly electrophilic nitrosonium ion (NO⁺). The nitrogen atom of the amino group in 4-aminopyridine then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately lead to the formation of the 4-pyridinediazonium ion.

The Sandmeyer reaction is believed to proceed via a radical mechanism. The copper(I) catalyst is thought to transfer an electron to the diazonium ion, which results in the formation of a pyridine radical and the release of nitrogen gas. This pyridine radical then abstracts a bromine atom from a copper(II) bromide species, which is formed during the initial electron transfer step, to generate 4-bromopyridine and regenerate the copper(I) catalyst. This catalytic cycle enables the efficient conversion of the diazonium salt to the final product.

Base-Catalyzed Aryl Halide Isomerization to Access 4-Bromopyridine from Other Bromopyridine Isomers

An alternative, though less frequently used, approach to obtaining 4-bromopyridine is through the isomerization of other bromopyridine isomers, such as 3-bromopyridine. This transformation can be accomplished under strongly basic conditions, often utilizing potassium amide (KNH₂) in liquid ammonia (B1221849).

This type of reaction, sometimes referred to as a "halogen dance," proceeds through an elimination-addition mechanism that involves a hetaryne intermediate. In the case of 3-bromopyridine, the strong base removes a proton from the 4-position, leading to the elimination of the bromide ion and the formation of a highly reactive 3,4-pyridyne intermediate. The amide ion then adds to this intermediate. Subsequent protonation can occur at either the 3- or 4-position. While addition at the 3-position would lead to the formation of 3-aminopyridine after workup, addition at the 4-position results in the formation of 4-aminopyridine. This 4-aminopyridine can then be converted to 4-bromopyridine through the diazotization and Sandmeyer reaction sequence described earlier.

Although mechanistically intriguing, the practical use of this method for the direct synthesis of 4-bromopyridine from other bromopyridine isomers is somewhat limited due to the harsh reaction conditions and the potential for the formation of product mixtures. Its primary application lies in the synthesis of aminopyridines, which can then serve as precursors to the corresponding bromopyridines.

Interactive Data Table: Isomerization of Bromopyridines

| Starting Isomer | Reagents | Intermediate | Major Product(s) after workup |

|---|---|---|---|

| 3-Bromopyridine | KNH₂ / liquid NH₃ | 3,4-Pyridyne | 3-Aminopyridine, 4-Aminopyridine |

Exploration of Pyridyne Intermediates in Isomerization Processes

The isomerization of aryl halides under basic conditions, a process sometimes referred to as "halogen dance" chemistry, has been explored as a method for rearranging halogenated arenes. rsc.org Mechanistic studies have provided evidence that the isomerization of 3-bromopyridine to 4-bromopyridine proceeds through the formation of a highly reactive 3,4-pyridyne intermediate. rsc.orgnih.govrsc.org This process is typically catalyzed by a strong base. rsc.org

The proposed pathway involves the deprotonation of 3-bromopyridine at the C4 position, followed by the elimination of the bromide ion to generate the 3,4-pyridyne. Subsequent addition of a bromide ion to this intermediate can occur at either the C3 or C4 position, leading to a mixture of 3- and 4-bromopyridine. rsc.org The formation of the 3,4-pyridyne intermediate has been supported by trapping experiments. For instance, in the presence of furan, a corresponding cycloadduct is formed. researchgate.net The reaction of 3-iodopyridine (B74083) in the presence of potassium bromide also yields a mixture of 3- and 4-bromopyridine, which further supports the existence of the pyridyne intermediate. rsc.org

Pyridynes, first postulated in 1955, are the pyridine analogues of benzyne (B1209423) and exist as highly reactive intermediates. wikipedia.org The 3,4-pyridyne isomer has been trapped and studied, confirming its role in such rearrangements. wikipedia.org This isomerization pathway offers a significant strategic advantage, as it allows for the use of more readily available and stable 3-bromopyridines to access the less stable 4-bromopyridine scaffold. rsc.orgrsc.org

Tandem Aryl Halide Isomerization and Selective Interception Strategies

A powerful extension of the pyridyne-mediated isomerization is the development of tandem strategies that couple the isomerization event with a selective nucleophilic interception. rsc.org This approach allows for the direct, 4-selective functionalization of 3-bromopyridines in a single operation. The strategy relies on the principle that the in situ-generated 4-bromopyridine is more susceptible to nucleophilic aromatic substitution (SNAr) than the starting 3-bromopyridine. rsc.orgnih.gov

Researchers have demonstrated that indolines can serve as effective nucleophiles in this reaction, providing straightforward access to 4-aminopyridine derivatives from 3-bromopyridines. researchgate.net This tandem isomerization/selective interception represents a significant advance, circumventing the need to prepare and handle the often less stable 4-halogenated pyridines directly. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a versatile and efficient means to functionalize the 4-bromopyridine scaffold, introducing a wide array of substituents at the C4 position.

Suzuki-Miyaura Coupling with 4-Bromopyridine Derivatives

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling reactions, involving the reaction of an organoboron compound with an organic halide or triflate. youtube.com This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. mdpi.commasterorganicchemistry.com

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridine to form a Pd(II) complex. youtube.com

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base. youtube.com

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

This methodology has been successfully applied to functionalize various bromopyridine derivatives, providing access to a diverse range of biaryl and heteroaryl structures. mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. youtube.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | Insertion of the palladium catalyst into the aryl-halide bond. | Pd(0) → Pd(II) |

| Transmetalation | Transfer of the organic moiety from the boron reagent to the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the active catalyst. | Pd(II) → Pd(0) |

Stille Coupling Reaction Protocols

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (stannane) with an organic halide. nrochemistry.comorganic-chemistry.org A significant advantage of organostannanes is their tolerance to a wide variety of functional groups and their insensitivity to moisture and air. nrochemistry.com However, a major drawback is the toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. nrochemistry.comorganic-chemistry.org

The reaction mechanism is analogous to other palladium-catalyzed cross-coupling reactions and proceeds through oxidative addition, transmetalation, and reductive elimination. nrochemistry.com The Stille reaction has been successfully used for the functionalization of 4-bromopyridine. nih.gov For challenging couplings, optimization of reaction conditions, such as increasing the temperature and changing the solvent, may be necessary to achieve the desired product. nih.gov Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu

Table 2: Comparison of Coupling Partners in Stille vs. Suzuki Reactions

| Feature | Stille Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnR'3) | Organoboron (R-B(OH)2) |

| Toxicity | High (tin compounds are toxic) | Low (boron compounds are generally non-toxic) |

| Stability | Generally stable to air and moisture | Generally stable, but can undergo protodeboronation |

| Byproduct Removal | Can be difficult | Generally easier |

Heck Coupling Reaction Methodologies

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (like 4-bromopyridine) and an alkene. masterorganicchemistry.comwikipedia.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.org

The catalytic cycle involves the oxidative addition of palladium to the aryl bromide, followed by coordination and insertion of the alkene into the palladium-carbon bond. wikipedia.org A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. wikipedia.org The final step is the reductive elimination of H-Br by the base, which regenerates the active Pd(0) catalyst. wikipedia.org The Heck reaction generally exhibits excellent trans selectivity. organic-chemistry.org This methodology is applicable to aryl bromides, making it a suitable choice for the functionalization of 4-bromopyridine scaffolds. nih.govmdpi.com

Sonogashira Coupling Reactions with 4-Bromopyridine Scaffolds

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is unique among palladium-catalyzed couplings as it typically employs a copper(I) co-catalyst. wikipedia.orgrsc.org The reaction is highly valued for its ability to be performed under mild conditions, often at room temperature. wikipedia.org

The proposed mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the Pd(0) catalyst to the 4-bromopyridine.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide, in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.

Finally, reductive elimination from the palladium center yields the aryl-alkyne product and regenerates the Pd(0) catalyst. wikipedia.org The Sonogashira reaction is a cornerstone method for synthesizing substituted alkynes and has been widely used in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.org While copper-free protocols have been developed to avoid issues with alkyne homocoupling, the classic Sonogashira conditions remain widely used for functionalizing aryl bromides like 4-bromopyridine. nih.gov

Nucleophilic Substitution and Addition Reactions Involving this compound

4-Bromopyridine, often handled as its more stable hydrobromide salt, is a versatile precursor in the synthesis of a wide array of functionalized pyridine derivatives. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of a good leaving group (bromide), makes the C4 position susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic strategies, particularly through reactions with potent carbon nucleophiles like organometallic reagents.

Reaction with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums, Organozincs)

Organometallic reagents are crucial for forming new carbon-carbon bonds at the C4 position of the pyridine ring. The choice of reagent can influence reaction conditions, yields, and functional group tolerance.

Grignard Reagents: The coupling of 4-bromopyridine with Grignard reagents (RMgX) provides a direct method for introducing alkyl and aryl substituents. A recent development has demonstrated a transition-metal-free approach for this transformation, utilizing purple light to promote a radical coupling reaction. organic-chemistry.orgacs.orgnih.gov This method involves a single electron transfer (SET) from the Grignard reagent to the bromopyridine, generating a pyridyl radical that then couples with the organic group from the Grignard reagent. organic-chemistry.orgacs.orgacs.org This light-promoted protocol is compatible with a wide range of Grignard reagents, including primary and secondary alkyl, cycloalkyl, aryl, heteroaryl, and even alkynyl variants. organic-chemistry.orgacs.org The reactions are typically carried out in ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgacs.org

A notable advantage of this photochemical method is the avoidance of transition metal catalysts, which can simplify purification and reduce costs. organic-chemistry.org The proposed mechanism is a photoinduced SRN1 (substitution nucleophilic radical) type. acs.orgnih.gov

Organolithium Reagents: Organolithium reagents (RLi) are highly reactive nucleophiles capable of reacting with 4-bromopyridine. However, their application can be challenging due to the high reactivity and basicity of these reagents, which can lead to side reactions. wikipedia.orgresearchgate.net A primary challenge is the instability of the 4-lithiopyridine (B8661376) intermediate, which is prone to dimerization. scite.ai To circumvent these issues, lithium-halogen exchange reactions are often performed at very low temperatures (e.g., -78°C to -120°C). acs.orgharvard.edu The resulting 4-pyridyllithium can then be trapped with various electrophiles. researchgate.net The use of flow chemistry has shown promise in managing the instability of these intermediates by allowing for rapid generation and immediate subsequent reaction. acs.orgresearchgate.net

Organozinc Reagents: Organozinc reagents (RZnX) offer a milder and more functional-group-tolerant alternative to Grignard and organolithium reagents. wikipedia.org The direct insertion of activated zinc into the carbon-bromine bond of 4-bromopyridines is a method to generate the corresponding 4-pyridylzinc bromides. koreascience.krnih.gov These organozinc reagents can then participate in various cross-coupling reactions. koreascience.kr

A prominent application is the Negishi cross-coupling reaction, where a palladium catalyst is used to couple the organozinc reagent with an organic halide. wikipedia.orgacs.org This methodology has been successfully employed to couple 4-cyanobutylzinc iodide with a functionalized 4-bromopyridine derivative, forming a key intermediate for the synthesis of selectively protected pyridine-containing azamacrocycles. acs.org The reaction typically requires an excess of the organozinc reagent and a palladium(II) catalyst such as dichlorobis(triphenylphosphine)palladium(II). acs.org Transmetalation from a 4-sodiopyridine intermediate to zinc chloride has also been shown to be an effective strategy for subsequent Negishi coupling. researchgate.netresearchgate.net

| Organometallic Reagent | Typical Reaction Type | Key Features & Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | Nucleophilic Substitution (Light-Promoted Radical Coupling) | Purple light irradiation, transition-metal-free, ethereal solvents (Et₂O, THF). organic-chemistry.orgacs.org | Avoids transition metal catalysts, broad substrate scope. organic-chemistry.org | Requires photochemical setup. |

| Organolithium Reagents (RLi) | Halogen-Lithium Exchange | Very low temperatures (-78 to -120°C) to manage instability. acs.orgharvard.edu | Highly reactive for subsequent functionalization. | Instability of 4-lithiopyridine intermediate, potential for side reactions. scite.ai |

| Organozinc Reagents (RZnX) | Negishi Cross-Coupling | Palladium-catalyzed, milder conditions, good functional group tolerance. wikipedia.orgacs.org | High functional group compatibility, well-established methodology. wikipedia.org | Requires preparation of organozinc reagent, use of a catalyst. koreascience.kracs.org |

Chiral Induction and Stereoselective Synthesis Utilizing this compound

While direct asymmetric reactions on the pyridine ring of this compound itself are not commonly reported, this compound serves as a critical building block in synthetic strategies aimed at creating chiral molecules. Its role is typically as a precursor to a more complex, substituted pyridine that is then involved in a stereoselective transformation.

For instance, a substituted 4-bromopyridine derivative can be a coupling partner in palladium-catalyzed carboetherification reactions designed to construct chiral oxygenated heterocycles. umich.edu In such a strategy, the pyridine moiety, introduced via the 4-bromopyridine starting material, becomes a key structural element of the final, stereochemically defined product. The stereoselectivity of the key ring-closing step is often controlled by other chiral elements within the molecule or by chiral ligands on the metal catalyst, with the pyridine unit influencing the electronic and steric environment of the reaction center. umich.edu

Flow Chemistry Approaches for Efficient Synthesis of 4-Bromopyridine and its Derivatives

Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers significant advantages for the synthesis of 4-bromopyridine derivatives, particularly in addressing the challenges associated with unstable intermediates. scite.ai The precise control over reaction parameters such as temperature, pressure, and residence time, coupled with superior heat and mass transfer, makes flow reactors ideal for handling highly reactive species. researchgate.netnih.gov

Metal-halogen exchange reactions involving 4-halopyridines are often problematic in batch processes due to the instability of the resulting organometallic intermediates, which can lead to dimerization and other side reactions. scite.ai Continuous flow systems can mitigate these issues by ensuring that the unstable intermediates are generated and consumed in rapid succession, minimizing their decomposition. researchgate.net This approach has been successfully applied to the generation of pyridyllithiums from bromopyridines without the need for cryogenic conditions, which are typically required in batch methods. researchgate.net

Integration of Desalting and Halogen-Lithium Exchange Reactions in Continuous Flow

4-Bromopyridine is most commonly available as its hydrochloride salt to enhance its stability. researchgate.net Before it can be used in many organic reactions, a desalting step with a base is required to generate the free base, 4-bromopyridine. guidechem.comchemicalbook.com This free base is itself unstable under ambient conditions. researchgate.net

A significant advancement in efficiency has been the integration of multiple reaction steps into a single, continuous flow process. researchgate.net Specifically, the desalting of 4-bromopyridine hydrochloride, the separation of the aqueous layer, and the subsequent halogen-lithium exchange reaction have been combined into one continuous operation. researchgate.net This integrated flow system allows for the in situ generation of the unstable 4-bromopyridine, which is immediately subjected to halogen-lithium exchange. The entire sequence can be completed in a matter of seconds, leading to higher yields compared to conventional batch methods by minimizing the time the unstable intermediate is exposed to ambient conditions. researchgate.net

Microfluidic and Mesofluidic Reactor Systems for 4-Bromopyridine Synthesis

Microfluidic and mesofluidic reactors, which utilize channels with sub-millimeter dimensions, provide enhanced control over reaction conditions due to their very high surface-area-to-volume ratios. nih.govbeilstein-journals.org These systems are particularly well-suited for the synthesis of 4-bromopyridine derivatives, especially when dealing with highly exothermic reactions or unstable intermediates. researchgate.net

The generation of pyridyllithiums via bromine-lithium exchange is a prime example of a reaction that benefits from a microreactor setup. researchgate.net The efficient heat transfer in microchannels allows the reaction to be performed without the cryogenic temperatures (e.g., -78°C or -110°C) that are essential for conventional batch processes to prevent side reactions. researchgate.net Furthermore, integrated flow microreactor systems, composed of multiple micromixers and microtube reactors, have been developed to perform sequential reactions. For instance, after the generation of a pyridyllithium from a dibromopyridine, two different electrophiles can be introduced sequentially in an integrated system to create disubstituted pyridines. researchgate.net This level of control and integration is difficult to achieve in traditional batch synthesis. nih.gov

| Flow Chemistry Approach | Key Process | Primary Advantages | Illustrative Application |

|---|---|---|---|

| General Flow Synthesis | Continuous processing of reagents. | Improved safety, better control over temperature and residence time, enhanced heat/mass transfer. researchgate.netnih.gov | Managing unstable pyridyllithium intermediates. scite.ai |

| Integrated Flow System | Combining desalting, phase separation, and reaction in one continuous stream. | Increased efficiency, higher yields, reduced reaction time (seconds), minimizes handling of unstable intermediates. researchgate.net | Flash synthesis from 4-bromopyridine hydrochloride. researchgate.net |

| Microfluidic/Mesofluidic Reactors | Reactions in micro-scale channels. | Superior heat transfer, enables reactions at non-cryogenic temperatures, allows for complex sequential reactions. researchgate.netnih.gov | Generation of pyridyllithiums and subsequent trapping with electrophiles. researchgate.net |

Synthesis of Specific 4-Bromopyridine Derivatives

The methodologies described above have been applied to the synthesis of a variety of 4-bromopyridine derivatives, which are valuable intermediates in pharmaceuticals and materials science.

4-Alkyl- and 4-Arylpyridines: These compounds can be synthesized via the purple light-promoted coupling of 4-bromopyridine with the corresponding alkyl or aryl Grignard reagents. organic-chemistry.orgacs.org This transition-metal-free method offers a straightforward route to a diverse range of substituted pyridines. nih.gov

2,2'-Bipyridines: The same photochemical approach can be used to synthesize 2,2'-bipyridines by reacting 4-bromopyridine with a pyridyl Grignard reagent. organic-chemistry.orgacs.org

Precursors for Azamacrocycles: Palladium-catalyzed Negishi coupling of a functionalized 4-bromopyridine with an organozinc iodide reagent has been used to create a key intermediate. This intermediate was then converted in two steps to a precursor that underwent intramolecular N-alkylation to yield selectively protected azamacrocycles. acs.org

3-Aryl-4-bromopyridines: A strategy involving halide-directed deprotonation of 4-bromopyridine, followed by a lithium-zinc exchange, provides an organozinc intermediate. This intermediate undergoes palladium-mediated coupling to yield 3-aryl-4-bromopyridines, which can be further functionalized. researchgate.net

2,6-Diamino-4-bromopyridine: This compound, an important synthetic intermediate, has been synthesized via a multi-step sequence starting from 2,4-dibromopyridine-N-oxide. A key step involves a regioselective 2,6-diamination reaction. researchgate.net

These examples underscore the utility of this compound as a versatile starting material for accessing a wide range of complex and functionally diverse pyridine derivatives through advanced synthetic methodologies.

Preparation of 2-Amino-4-bromopyridine (B18318)

One prominent method involves a multi-step synthesis starting from 4-bromopyridine hydrochloride. researchgate.net This process includes esterification, amination, and a Hofmann degradation reaction as the key steps. researchgate.net The initial esterification of 4-bromopyridine hydrochloride yields a crude 4-bromo-2-pyridinecarboxylic acid ethyl ester. researchgate.net This is followed by an amination reaction to produce 4-bromo-2-pyridinecarboxamide. researchgate.net The final step is a Hofmann degradation of the amide to furnish 2-Amino-4-bromopyridine. researchgate.net

Another approach utilizes 2-amino-4-methylpyridine (B118599) as the starting material. researchgate.net This method involves the protection of the amino group by acetylation, followed by oxidation to yield 2-acetylamino-4-pyridinecarboxylic acid. researchgate.net A subsequent dppa (diphenylphosphoryl azide) rearrangement and refluxing with hydrobromic acid directly produces 2-amino-4-bromopyridine with a reported yield of over 98%. researchgate.net

A two-step method starting from 2,4-dibromopyridine-N-oxide has also been reported. dntb.gov.ua This synthesis involves an initial ammoniation reaction with ammonia water, followed by a reduction reaction to obtain the final product. dntb.gov.ua This method is noted for its high yield, with a total yield of up to 80.5%, and its suitability for large-scale production due to the use of inexpensive and readily available raw materials. dntb.gov.ua

The deprotection of a Boc-protected precursor is another viable route. nih.govorganic-chemistry.org Tert-butyl 4-bromopyridin-2-ylcarbamate, when treated with hydrobromic acid in water, yields 2-amino-4-bromopyridine after an aqueous workup and purification. nih.govorganic-chemistry.org

| Starting Material | Key Steps | Reagents | Reported Yield | Reference |

| 4-Bromopyridine hydrochloride | Esterification, Amination, Hofmann degradation | Ethyl acetate, Hydrogen peroxide, Ferrous sulfate, Sulfuric acid, Ammonia, Sodium hydroxide, Bromine | Not specified in abstract | researchgate.net |

| 2-Amino-4-methylpyridine | Acetyl protection, Oxidation, DPPA rearrangement, Hydrobromic acid reflux | Acetylating agent, Oxidizing agent, DPPA, Hydrobromic acid | >98% | researchgate.net |

| 2,4-Dibromopyridine-N-oxide | Ammoniation, Reduction | Ammonia water, Reducing agent (e.g., iron powder or catalytic hydrogenation) | Up to 80.5% | dntb.gov.ua |

| Tert-butyl 4-bromopyridin-2-ylcarbamate | Boc deprotection | Hydrobromic acid | 58% | nih.gov |

Synthetic Routes to 2-Methyl-4-bromopyridine

2-Methyl-4-bromopyridine is another important synthetic intermediate. A common and high-yielding synthesis starts from 2-methyl-4-aminopyridine. idexlab.comwikipedia.org This method involves a diazotization reaction in the presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite. idexlab.comwikipedia.org The reaction is typically carried out at low temperatures, and after neutralization, the product is extracted. This procedure has been reported to yield 2-methyl-4-bromopyridine in up to 95% molar yield. idexlab.commdpi.com

A multi-step synthesis beginning with diethyl malonate and 2-chloro-4-nitropyridine (B32982) has also been described. idexlab.com The process involves a condensation reaction, followed by decarboxylation to give 2-methyl-4-nitropyridine. idexlab.com This intermediate is then reduced to 2-methyl-4-aminopyridine, which can be converted to the final product via the diazotization reaction mentioned above. idexlab.com

| Starting Material | Key Steps | Reagents | Reported Yield | Reference |

| 2-Methyl-4-aminopyridine | Diazotization | Hydrobromic acid, Bromine, Sodium nitrite | 92-95% | idexlab.comwikipedia.orgmdpi.com |

| Diethyl malonate and 2-chloro-4-nitropyridine | Condensation, Decarboxylation, Reduction, Diazotization | Diethyl malonate, Alkali metal, Toluene, Acid, Pd/C, Methanol, Hydrobromic acid, Bromine, Sodium nitrite | Not specified for overall route | idexlab.com |

Strategies for 2,6-Diamino-4-bromopyridine Synthesis

Another approach for the synthesis of 2,6-diaminopyridine (B39239) derivatives involves the selective mono- or diamination of 2,6-dibromopyridine (B144722) under microwave irradiation in water. scilit.com While this study focused on various amines, the principles of selective amination could potentially be applied to the synthesis of related diaminobromopyridines.

Synthesis of 4-Aryl-2-Bromopyridines via γ-Functionalization

The direct functionalization of C-H bonds in pyridine rings represents a highly efficient strategy for the synthesis of substituted pyridines. The term "γ-functionalization" in this context refers to the selective introduction of a substituent at the C4 position of the pyridine ring, which is gamma to the nitrogen atom. While the direct C4-arylation of 2-bromopyridines via a γ-C-H functionalization is a desirable transformation, it remains a challenging synthetic problem with limited specific examples in the literature.

However, general strategies for the C4-functionalization of pyridines have been developed and could potentially be adapted for 2-bromopyridine (B144113) substrates. One such approach involves the use of N-aminopyridinium salts as electrophiles, which allows for the C4-selective (hetero)arylation of pyridines at room temperature in the presence of a base, without the need for a catalyst or oxidant. nih.gov This method has been shown to be effective for a variety of electron-rich (hetero)aryl groups. nih.gov

Another strategy for introducing aryl groups at the C4 position of pyridines is through a purple light-promoted radical coupling reaction of 4-bromopyridines with aryl Grignard reagents. organic-chemistry.org This reaction proceeds via a single electron transfer (SET) mechanism and does not require a transition metal catalyst. organic-chemistry.org While this method is demonstrated for 4-bromopyridines, the principles of photoinduced radical coupling could potentially be explored for the functionalization of other bromopyridine isomers.

The direct C-H arylation of pyridines often favors the C2 position due to the directing effect of the nitrogen atom. nih.gov Overcoming this inherent reactivity to achieve selective C4-arylation, especially in the presence of a directing group or a pre-existing substituent like a bromine atom at the C2 position, requires carefully designed catalytic systems or synthetic strategies. Research in the field of C-H activation continues to evolve, and it is anticipated that more direct and efficient methods for the synthesis of 4-aryl-2-bromopyridines via γ-functionalization will be developed in the future.

Preparation of 4-substituted pyridines and quaternary pyridine salts

4-Bromopyridine and its hydrobromide salt are versatile precursors for a wide range of 4-substituted pyridines and quaternary pyridine salts. The bromine atom at the 4-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions.

Nucleophilic substitution reactions allow for the introduction of a variety of functional groups. For instance, the reaction of 4-bromopyridine with different pyridines can lead to the formation of quaternary pyridinium (B92312) salts. The quaternization reactions are influenced by the solvent and the electronic nature of the substituents on the incoming pyridine.

Cross-coupling reactions, such as the Suzuki coupling, are powerful tools for creating carbon-carbon bonds. 4-Bromopyridine can be coupled with arylboronic acids in the presence of a palladium catalyst to yield 4-arylpyridines. mdpi.com Similarly, fluoride-promoted, palladium-catalyzed cross-coupling of highly functionalized 4-bromopyridines with aryltrialkoxysilanes provides access to sterically demanding biaryls.

The polymerization of 4-chloropyridine, a related 4-halopyridine, results in the formation of pyridyl-4-chloropyridinium chlorides, which are water-soluble substances. Hydrolysis of these polymers produces 4-hydroxypyridine (B47283) and N-(4′-pyridyl)-4-pyridone. These reactions highlight the reactivity of the 4-position in halopyridines and the potential for forming various substituted and polymeric pyridine derivatives.

Spectroscopic Characterization and Computational Chemistry of 4 Bromopyridine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Bromopyridine (B75155) Hydrobromide and Related Species

NMR spectroscopy is a powerful tool for elucidating the structure of 4-Bromopyridine Hydrobromide in solution. The protonation of the pyridine (B92270) nitrogen and the presence of the bromide counter-ion significantly influence the chemical shifts of the carbon and hydrogen atoms within the aromatic ring.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of 4-bromopyridinium hydrobromide is characterized by distinct signals corresponding to the protons on the pyridine ring. The protonation of the nitrogen atom leads to a general downfield shift of the proton resonances compared to the free base, 4-bromopyridine. This is due to the increased deshielding effect of the positively charged nitrogen atom, which withdraws electron density from the aromatic ring.

In a typical ¹H NMR spectrum of 4-bromopyridinium hydrobromide, two distinct multiplets are observed, corresponding to the protons at the 2,6-positions (α to the nitrogen) and the 3,5-positions (β to the nitrogen). The protons at the 2 and 6 positions are equivalent, as are the protons at the 3 and 5 positions, due to the symmetry of the molecule. The protons adjacent to the positively charged nitrogen (H-2 and H-6) experience the strongest deshielding and therefore appear at a lower field compared to the protons at the 3 and 5 positions.

For comparison, the ¹H NMR spectral data for the related free base, 4-bromopyridine, in DMSO-d6 shows resonances at approximately 8.68 ppm and 7.73 ppm. chemicalbook.com The formation of the hydrobromide salt would be expected to shift these signals further downfield.

| Compound | Proton | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 4-Bromopyridine | H-2, H-6 | 8.68 | DMSO-d6 |

| 4-Bromopyridine | H-3, H-5 | 7.73 | DMSO-d6 |

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum of this compound provides further insight into the electronic structure of the pyridinium (B92312) ring. Similar to the proton shifts, the carbon chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms, as well as the positive charge on the nitrogen upon protonation.

The spectrum will typically show three distinct signals for the five carbon atoms due to molecular symmetry. The carbon atom bonded to the bromine (C-4) will have a characteristic chemical shift influenced by the "heavy atom effect" of bromine, which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbons adjacent to the nitrogen (C-2 and C-6) will be significantly deshielded and shifted downfield due to the positive charge. The carbons at the 3 and 5 positions (C-3 and C-5) will also be deshielded, but to a lesser extent than the α-carbons.

¹⁵N NMR Spectral Analysis

¹⁵N NMR spectroscopy is a sensitive probe of the electronic environment of the nitrogen atom. For pyridinium compounds, the chemical shift of the nitrogen is significantly affected by protonation and substitution. Upon protonation, the ¹⁵N chemical shift of pyridine moves to a higher frequency (less shielded). This deshielding is a direct consequence of the change in the electronic structure around the nitrogen atom upon the formation of the N-H bond and the acquisition of a formal positive charge. The presence of the electron-withdrawing bromine atom at the 4-position would be expected to further influence the ¹⁵N chemical shift, typically causing a downfield shift compared to unsubstituted pyridinium.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ is typically assigned to the N-H stretching vibration of the pyridinium cation, often with superimposed fine structure due to Fermi resonance. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

The ring stretching vibrations of the pyridinium cation give rise to several bands in the 1600-1400 cm⁻¹ region. These are analogous to the C=C and C=N stretching modes in the neutral pyridine ring but are shifted to higher frequencies upon protonation due to the increased bond order and ring strain. In-plane and out-of-plane C-H bending vibrations are also observed at lower frequencies. The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Attenuated Total Reflectance (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a convenient technique for obtaining the infrared spectrum of solid samples like this compound with minimal sample preparation. The resulting spectrum is generally comparable to that obtained by traditional transmission FTIR, with the relative intensities of the bands potentially varying due to the nature of the ATR measurement. The key vibrational modes, such as the N-H stretch, aromatic C-H stretches, and pyridinium ring vibrations, will be readily identifiable. This technique is particularly useful for rapid and non-destructive analysis of the compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of 4-bromopyridine reveals key information about its molecular weight and fragmentation patterns. The mass spectrum of the free base, 4-bromopyridine, shows a prominent molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, characteristic isotopic peaks are observed. Specifically, the two isotopes of bromine, 79Br and 81Br, exist in an approximate 1:1 ratio, leading to two molecular ion peaks of nearly equal intensity at m/z 157 and 159. nih.gov The top peak in the mass spectrum is observed at an m/z of 78. nih.gov

The fragmentation of 4-bromopyridine under mass spectrometry conditions typically involves the loss of the bromine atom or the cleavage of the pyridine ring. The hydrobromide salt itself is not typically analyzed directly by electron ionization MS due to its low volatility; analysis is generally performed on the free base, 4-bromopyridine.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the analysis of pyridine and its derivatives. cdc.gov In the context of 4-bromopyridine, GC-MS can be employed to separate it from complex mixtures and provide detailed mass spectral data for identification and quantification. nih.govnih.gov The gas chromatogram would show a peak corresponding to 4-bromopyridine, and the mass spectrometer would provide its characteristic mass spectrum, confirming its identity. researchgate.net This technique is widely used in various fields, including environmental analysis and synthetic chemistry, to monitor reactions and identify impurities. nih.govmdpi.com For instance, GC-MS has been successfully used for the quantitative analysis of pyridines in various matrices. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound exhibits absorption bands that are characteristic of the pyridinium chromophore. nih.govspectrabase.com The protonation of the nitrogen atom in the pyridine ring to form the hydrobromide salt can influence the electronic transitions, often causing a shift in the absorption maxima compared to the free base. These transitions are typically π → π* and n → π* transitions associated with the aromatic ring. The presence of the bromine substituent can also affect the absorption spectrum through its electronic effects on the pyridine ring.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful tool to complement experimental data by providing a theoretical understanding of molecular properties.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. science.govresearchgate.net For this compound, DFT calculations can be used to optimize the molecular geometry, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net These calculations can also determine the electronic structure, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. scribd.com Such studies on related bromopyridine derivatives have provided valuable insights into their reactivity and intermolecular interactions. mdpi.com Theoretical analyses help in understanding the stability and aromaticity of such systems. nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or in the solid state. These simulations can provide information on the interactions between the 4-bromopyridinium cation and the bromide anion, as well as with solvent molecules. MD studies can reveal details about the solvation shell around the ions and the dynamics of hydrogen bonding. While specific MD simulation data for this compound is not available in the provided context, the methodology is well-suited to explore the behavior of such ionic species in condensed phases.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies are instrumental in predicting the biological efficacy of new analogs, thereby guiding synthetic efforts toward more potent and selective molecules.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to develop predictive models that can estimate the activity of unsynthesized compounds.

A crucial aspect of developing QSAR models for derivatives of this compound is the selection of appropriate molecular descriptors. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and logP (a measure of lipophilicity).

2D Descriptors: These descriptors are derived from the 2D representation of the molecule and include connectivity indices, topological indices, and counts of specific functional groups.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies).

For halogenated compounds like derivatives of 4-bromopyridine, specific descriptors that account for the properties of the bromine atom are particularly important. These can include:

Halogen-specific descriptors: These may quantify the size, polarizability, and electronegativity of the bromine atom.

Electronic effect descriptors: The bromine atom is an electron-withdrawing group, and descriptors that capture its influence on the electron distribution of the pyridine ring are crucial.

Research Findings on Pyridine Derivatives

While specific QSAR models for the antiproliferative activity of this compound derivatives are not extensively documented in publicly available literature, broader studies on pyridine derivatives provide valuable insights. A comprehensive review of the structure-antiproliferative activity relationship of pyridine derivatives has indicated that the presence of halogen atoms, such as bromine, in the molecular structure tends to be associated with lower antiproliferative activity. nih.govnih.govmdpi.com This suggests that in QSAR models for such compounds, descriptors related to the presence and properties of the halogen would likely have a negative coefficient, indicating an unfavorable contribution to the predicted activity.

For instance, in a hypothetical QSAR model for the antiproliferative activity of a series of 4-bromopyridine derivatives, the equation might take a form like:

pIC50 = β0 + β1 * LogP + β2 * Dipole_Moment + β3 * Halogen_Count

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis of the training set of molecules.

LogP, Dipole_Moment, and Halogen_Count are examples of molecular descriptors.

Based on the general findings for halogenated pyridines, the coefficient β3 for Halogen_Count would likely be negative.

The development of a robust QSAR model involves several steps:

Data Set Selection: A diverse set of 4-bromopyridine derivatives with experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The following interactive data table provides examples of molecular descriptors that would be relevant in a QSAR study of 4-bromopyridine derivatives and their typical influence on biological activity based on general trends observed for similar compounds.

| Descriptor Class | Descriptor Name | Description | Likely Influence on Antiproliferative Activity |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | May have a complex, non-linear relationship. |

| 1D | LogP | The logarithm of the partition coefficient between n-octanol and water, a measure of lipophilicity. | Often has an optimal range for activity. |

| 2D | Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | Generally, lower TPSA is favored for cell permeability. |

| 3D | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with biological targets. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the electron-donating ability of the molecule. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron-accepting ability of the molecule. |

| Halogen-specific | Halogen Count | The number of halogen atoms in the molecule. | Often negatively correlated with antiproliferative activity in pyridines. nih.govnih.govmdpi.com |

It is important to note that the actual influence of each descriptor can vary depending on the specific biological target and the dataset of compounds being studied. A rigorous QSAR study would be necessary to determine the precise quantitative relationships for a given series of this compound derivatives.

Reactivity and Reaction Mechanisms of 4 Bromopyridine Hydrobromide

Reactivity Enhancement by Bromine Substituent and Pyridine (B92270) Nitrogen

The electronic landscape of the pyridine ring is a primary determinant of its chemical behavior. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the aromatic system, making it electron-deficient. youtube.com This deactivation is particularly pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen atom.

The bromine atom at the 4-position further enhances this effect. As a halogen, bromine is also electron-withdrawing, further decreasing the electron density at the carbon atom to which it is attached. This synergistic electron withdrawal by both the ring nitrogen and the bromine substituent makes the C4 position highly electrophilic and thus susceptible to attack by nucleophiles. researchgate.net Consequently, the C-Br bond is activated for nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

One of the most important reaction pathways for 4-bromopyridine (B75155) is nucleophilic aromatic substitution (SNAr). bath.ac.ukmasterorganicchemistry.com This reaction is facilitated in electron-poor aromatic rings, a condition well-met by the 4-bromopyridine system. youtube.com The SNAr mechanism proceeds via a two-step addition-elimination process.

Nucleophilic Attack : A nucleophile attacks the electron-deficient carbon atom at the 4-position, which bears the bromine leaving group. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.comstackexchange.com

Stabilization and Elimination : The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the electronegative nitrogen atom. stackexchange.com This resonance stabilization of the intermediate is a key factor that favors substitution at the 2- and 4-positions over the 3- and 5-positions. researchgate.netstackexchange.com In the final step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted pyridine product. stackexchange.com

The stability of the intermediate dictates the feasibility of the SNAr reaction, and the ability to delocalize the negative charge onto the ring nitrogen makes the pathway for substitution at the 4-position particularly favorable. stackexchange.comchemrxiv.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions with 4-Bromopyridine Precursors

| Reaction Type | Reagents/Catalyst | New Functional Group | Purpose/Resulting Structure |

| Suzuki–Miyaura Coupling | Aryl boronic acids, Palladium catalyst | Aryl group | Synthesis of biaryl compounds. guidechem.com |

| Stille Coupling | Organotin reagents, Palladium catalyst | Various organic groups | Formation of C-C bonds. guidechem.comsmolecule.com |

| Heck Coupling | Alkenes, Palladium catalyst | Alkenyl group | C-C bond formation. guidechem.com |

| Nucleophilic Substitution | Amines, Thiols | Amino or Thioether groups | Creation of 4-aminopyridine (B3432731) or 4-thiopyridine derivatives. |

Electrophilic Aromatic Substitution on Pyridine Ring Systems

In stark contrast to its reactivity towards nucleophiles, the pyridine ring is highly resistant to electrophilic aromatic substitution (EAS). youtube.comlibretexts.org The electron-withdrawing nature of the nitrogen atom deactivates the ring, making it significantly less nucleophilic than benzene. youtube.commasterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic nitrogen atom is readily protonated. youtube.com This protonation forms a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack.

As a result, electrophilic aromatic substitution on pyridine and its derivatives, including 4-bromopyridine, requires harsh reaction conditions, such as high temperatures, and typically results in low yields. youtube.comrsc.org When substitution does occur, it is directed primarily to the 3-position (meta-position), as the 2-, 4-, and 6-positions are more strongly deactivated by the proximity of the electron-withdrawing nitrogen atom. youtube.com

Radical Reactions and Single Electron Transfer Pathways

4-Bromopyridine can participate in reactions involving radical intermediates. These modern synthetic methods offer alternative pathways for functionalization. For instance, photocatalytic methods have been developed for the radical hydroarylation of olefins using halopyridines. In one study, a photoredox process employing an iridium catalyst enabled the anti-Markovnikov hydroarylation of an olefin with 4-bromopyridine, demonstrating a method for forming C-C bonds under mild conditions.

Single electron transfer (SET) is a fundamental step in many photoredox catalytic cycles and can initiate the formation of radical species. acs.orgnih.gov In the context of 4-bromopyridine, SET processes can be leveraged to generate aryl radicals. For example, the reductive cleavage of aryl bromide bonds can be achieved via SET from a suitable donor, initiating further reactions. rsc.org These pathways are valuable for constructing complex molecules under conditions that are often milder than traditional ionic reactions.

Coordination Chemistry and Supramolecular Assembly

Beyond its role as a reactive substrate in organic transformations, 4-bromopyridine is a valuable building block in coordination chemistry and supramolecular assembly. guidechem.com The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating to metal centers. wikipedia.org

The directional nature of the metal-ligand bond, combined with other non-covalent interactions like hydrogen bonding and halogen bonding, makes 4-bromopyridine an excellent component for creating self-assembled structures. guidechem.comresearchgate.net It is extensively used as a linker or node in the construction of coordination polymers and metal-organic frameworks (MOFs). In these materials, metal ions or clusters act as connectors, and organic ligands like 4-bromopyridine bridge them to form extended one-, two-, or three-dimensional networks. researchgate.net The resulting supramolecular architectures can exhibit diverse and functional properties, finding applications in areas such as catalysis and materials science. The incorporation of 4-bromopyridine into these networks can also induce specific properties, such as chirality in the final magnetic material, even though the molecule itself is achiral.

Acid-Base Equilibria and Protonation States

4-Bromopyridine Hydrobromide exists as a salt, in which the nitrogen atom of the pyridine ring is protonated, forming the 4-bromopyridinium cation, with bromide as the counter-ion. The acid-base chemistry of this compound in solution is governed by the equilibrium between the protonated form (4-bromopyridinium ion) and its conjugate base, the neutral 4-bromopyridine.

The dissociation of the 4-bromopyridinium ion is a reversible process, as described by the following equation:

C₅H₄BrNH⁺ + H₂O ⇌ C₅H₄BrN + H₃O⁺

The position of this equilibrium is determined by the acidity of the 4-bromopyridinium cation, which is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value. The pKa is a direct measure of the tendency of the protonated form to release a proton. A lower pKa value indicates a stronger acid. For the 4-bromopyridinium ion, the predicted pKa value is approximately 3.35. chemicalbook.com This indicates that it is a moderately acidic compound.

This equilibrium is fundamental to understanding the reactivity of this compound, as the protonated and neutral forms exhibit vastly different chemical behaviors. The protonated 4-bromopyridinium ion is generally less reactive in many common organic reactions where the pyridine nitrogen acts as a nucleophile or a ligand.

| Compound | Equilibrium | Predicted pKa Value |

|---|---|---|

| 4-Bromopyridinium Ion | C₅H₄BrNH⁺ ⇌ C₅H₄BrN + H⁺ | 3.35 ± 0.10 chemicalbook.com |

Role of pH in Reaction Selectivity and Kinetics

The pH of the reaction medium plays a critical role in controlling the reactivity, and thereby the kinetics, of this compound. This control is exerted through its direct influence on the acid-base equilibrium described in the previous section. The concentration of the reactive species, the neutral 4-bromopyridine (free base), is directly dependent on the pH.

In many significant synthetic applications, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck reactions), the neutral form of 4-bromopyridine is the active participant. The lone pair of electrons on the nitrogen atom of the free base is essential for its role as a ligand in coordination with metal catalysts or as a nucleophile. When the nitrogen is protonated, as in the hydrobromide salt, this lone pair is unavailable, rendering the molecule unreactive in these specific transformations.